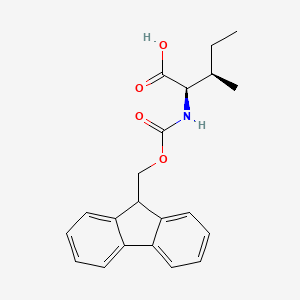

Fmoc-D-isoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-BFUOFWGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-83-9 | |

| Record name | Fmoc-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-D-Isoleucine: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

This document serves as an in-depth technical guide on the chemical properties, structure, and application of Fmoc-D-isoleucine, a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This guide provides detailed experimental protocols and key data to support the strategic incorporation of this non-natural amino acid into synthetic peptides.

Core Chemical Properties and Structure

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a chiral amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1] The attachment of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino function allows for a temporary, stable protection that can be removed under mild basic conditions, a cornerstone of the most prevalent SPPS strategy.[1][2][3]

The D-configuration of the isoleucine residue is particularly valuable for synthesizing peptides with enhanced proteolytic resistance, modulated secondary structures, and improved bioavailability, making it a key building block for antimicrobial peptides, enzyme inhibitors, and various peptidomimetics.[1]

Chemical Structure

IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid.

SMILES: CC--INVALID-LINK--=O)C(O)=O">C@HC.

Molecular Formula: C₂₁H₂₃NO₄.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 143688-83-9 | |

| Molecular Weight | 353.4 g/mol (or 353.41 g/mol ) | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 146 - 153 °C | |

| Optical Rotation | [α]D²⁵ = +10 ± 1° (c=1 in DMF) | |

| Purity | ≥98.5% (HPLC) | |

| Solubility | Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate. | |

| Storage Conditions | Store at 2-8°C. Powder can be stored at -20°C for up to 3 years. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block for the assembly of peptide chains on a solid support. The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing to elongate the peptide chain one amino acid at a time.

Logical Workflow of Fmoc-SPPS

The diagram below illustrates the core iterative cycle of solid-phase peptide synthesis using Fmoc-protected amino acids.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps of a manual Fmoc-SPPS cycle on a 0.1 mmol scale. Adjust reagent quantities based on resin loading and synthesis scale.

Protocol 1: Resin Swelling

-

Preparation: Place the desired amount of resin (e.g., 100-250 mg, depending on loading) into a fritted reaction vessel.

-

Solvation: Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin beads (approx. 10-15 mL per gram of resin).

-

Swelling: Agitate the resin suspension at room temperature for 30-60 minutes to ensure complete and uniform swelling.

-

Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Group Deprotection

-

Initial Treatment: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 3-5 minutes.

-

Drain: Remove the deprotection solution.

-

Second Treatment: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and dibenzofulvene byproducts.

Protocol 3: Amino Acid Coupling with HATU/HBTU

-

Activation Solution: In a separate vial, dissolve the this compound (4 equivalents based on resin substitution) and an aminium coupling reagent such as HATU or HBTU (3.8-3.9 equivalents) in DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution.

-

Pre-activation: Gently mix the solution and allow it to pre-activate for 1-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin.

-

Incubation: Agitate the reaction mixture for 30-120 minutes at room temperature. Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test).

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Cleavage from Resin and Final Deprotection

-

Final Wash: After the final SPPS cycle, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. A common formulation is "Reagent K," which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) (e.g., 82.5% : 5% : 5% : 5% : 2.5% v/v). The exact composition depends on the peptide sequence. Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved and fully deprotected peptide.

-

Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Purification: Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Fmoc-D-Isoleucine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of Fmoc-D-isoleucine, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound, systematically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a non-natural, chiral amino acid derivative.[1] Its defining feature is the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino functionality, which is instrumental for the stepwise assembly of amino acids in peptide chains.[2] The D-configuration of the isoleucine residue confers unique and valuable properties to the resulting peptides.

A summary of its key quantitative properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 353.41 g/mol | |

| CAS Number | 143688-83-9 | |

| Appearance | White to off-white solid powder | |

| Purity | Typically ≥95% to >98.5% (HPLC) | |

| Melting Point | 149-152 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage Temperature | 0-8 °C; Long-term at -20°C |

Strategic Applications in Peptide Science

This compound is a cornerstone for the synthesis of peptides containing D-amino acids, which offers significant advantages in therapeutic and research applications. The incorporation of D-isoleucine can dramatically enhance a peptide's resistance to proteolytic degradation by endogenous enzymes, thereby increasing its in vivo half-life and bioavailability.

Key application areas include:

-

Drug Development : Used in the creation of peptide-based drugs with improved stability and efficacy. This includes antimicrobial peptides (AMPs), where D-amino acids can bolster activity against microbial proteases, and in cancer research to develop more robust peptide therapeutics.

-

Peptide Engineering : The introduction of a D-amino acid can induce specific secondary structures or disrupt native conformations like α-helices and β-sheets, allowing for the fine-tuning of a peptide's function and receptor binding affinity.

-

Biotechnology and Diagnostics : Essential for producing peptide therapeutics and for generating diverse peptide libraries for high-throughput screening in drug discovery.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. This methodology allows for the efficient, stepwise synthesis of a desired peptide sequence on a solid resin support. The Fmoc group protects the N-terminus of the amino acid and is selectively removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.

A standard laboratory protocol for a manual coupling cycle is detailed below.

Materials and Reagents:

-

This compound

-

Solid-phase resin (e.g., Wang resin, Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling (activation) reagents: e.g., HCTU, HATU, or HBTU/HOBt

-

Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

Methodology:

-

Resin Preparation: The synthesis begins with a suitable resin, often pre-loaded with the first amino acid. The resin is placed in a reaction vessel and swelled in DMF for approximately 1 hour to ensure optimal reaction kinetics.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed by treating it with a 20% piperidine in DMF solution. This reaction is typically performed for 15-30 minutes at room temperature. The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation and Coupling: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. A coupling agent (e.g., HCTU, 3-5 eq.) and an activation base (e.g., DIPEA, 6-10 eq.) are added to the solution to activate the carboxylic acid group of the amino acid. This activated solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.

-

Washing: Following the coupling step, the resin is extensively washed with DMF to remove any unreacted amino acid and coupling reagents.

-

Chain Elongation: The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly a solution containing 95% TFA, for 1-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To further elucidate the process, the following diagrams illustrate the logical flow of the Fmoc-SPPS cycle and the chemical relationship of this compound within this process.

Figure 1: Workflow diagram of the Fmoc solid-phase peptide synthesis cycle.

Figure 2: Logical relationships of this compound in peptide development.

References

Fmoc-D-Isoleucine: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-isoleucine, a critical building block in modern peptide chemistry. This document outlines its chemical properties, product specifications, and detailed protocols for its application in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research.

Core Product Information

This compound, with the CAS number 143688-83-9 , is a derivative of the non-proteinogenic amino acid D-isoleucine.[1][2][3][4] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in the stepwise synthesis of peptides. This protecting group is stable under acidic conditions but can be readily removed with a mild base, typically a piperidine solution, which is a cornerstone of Fmoc-based solid-phase peptide synthesis.

The D-configuration of the isoleucine residue is of particular interest in drug development as it can enhance the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation. The incorporation of D-amino acids can also influence the conformational properties of peptides, potentially leading to improved receptor binding affinity and selectivity.

Quantitative Data and Product Specifications

The following table summarizes the key quantitative data and typical product specifications for this compound sourced from various suppliers.

| Property | Value | References |

| CAS Number | 143688-83-9 | |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.41 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | |

| Enantiomeric Purity | ≥98.0% | |

| Melting Point | 148-153°C (decomposes) | |

| Storage Conditions | 0 to 8°C, -20°C for long-term storage | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis with a Wang or Rink Amide resin.

Materials and Reagents:

-

This compound

-

Pre-loaded Fmoc-amino acid Wang or Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU/HOBt and a base like DIPEA.

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling is complete, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, most commonly a solution containing a high concentration of TFA. The specific cocktail composition depends on the amino acids present in the peptide sequence.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Logical Relationship of SPPS Stages

The diagram below outlines the logical progression of the entire solid-phase peptide synthesis process, from initial resin preparation to the final purified peptide.

References

A Technical Guide to Fmoc-D-isoleucine: Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-isoleucine is a critical building block in modern peptide chemistry, particularly for the synthesis of peptide-based therapeutics and research tools.[1] As a non-natural D-amino acid derivative, its incorporation into peptide chains can significantly enhance metabolic stability, modify receptor binding affinity, and control peptide conformation.[2] The N-α-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of the peptide chain under mild, base-labile deprotection conditions.[2][3] This guide provides an in-depth overview of purchasing options for this compound and a detailed protocol for its application in SPPS.

Supplier and Purchasing Options

Sourcing high-quality this compound is the foundational step for successful peptide synthesis. The compound is identified by its CAS Number: 143688-83-9.[4] A variety of chemical suppliers offer this reagent at different purity grades and quantities. When selecting a supplier, researchers should consider not only the price but also the purity, the availability of quality analysis reports (e.g., COA, HPLC, MS), and shipping conditions. Most suppliers recommend storage at 2-8°C or -20°C for long-term stability.

Below is a summary of purchasing options from several recognized suppliers. Prices are subject to change and may not include shipping or handling fees.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Chem-Impex | 03448 | >98.5% (Chiral HPLC) | 250mg, 1g, 5g, 25g, 100g |

| Thermo Fisher Scientific | MT21040CV (via Chem-Impex) | Not specified | 1g |

| Apollo Scientific | BIBA1019 | 98% | 250mg, 1g, 5g |

| Santa Cruz Biotechnology | sc-224424 | ≥96% | Inquire for sizes |

| MedChemExpress | HY-W011851 | Not specified | Inquire for sizes |

| US Biological | F5103-12 | Highly Purified | 100mg, 250mg, 500mg, 1g, 2g |

| ChemScene | CS-W011851 | ≥95% | Inquire for sizes |

| Aapptec | AFI201 | Not specified | Inquire for sizes |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of a single this compound residue onto a growing peptide chain anchored to a solid support (e.g., Rink Amide or Wang resin). This process is cyclical and is repeated for each amino acid in the desired sequence.

Materials:

-

Peptide synthesis vessel (e.g., fritted glass reactor or polypropylene syringe)

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed.

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

-

Washing Solvents: DMF, DCM, Isopropanol

-

Inert gas (Nitrogen or Argon)

Methodology (Single Coupling Cycle):

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to swell and prepare it for the reaction.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture at room temperature for an initial 3 minutes. Drain the vessel.

-

Add a fresh portion of the deprotection solution and continue agitation for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution from the vessel.

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

Optional: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve this compound (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF.

-

Add DIEA (8 equivalents, ~0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

-

Add the activated this compound solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.

-

Drain the coupling solution from the vessel.

-

-

Final Washing:

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and Isopropanol (3 x 1 min).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

This cycle is repeated until the peptide sequence is fully assembled. The final step involves cleavage from the resin and removal of side-chain protecting groups, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

Caption: Experimental workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship from starting materials to final purified peptide product.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide research and development, enabling the efficient and high-throughput production of custom peptides. Among the various strategies, the Fluorenylmethyloxycarbonyl (Fmoc) approach is the most widely adopted due to its mild reaction conditions and versatility.[1] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and critical data to empower researchers in synthesizing high-quality peptides for a myriad of applications, from fundamental biological studies to the development of novel therapeutics.[2]

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, typically a resin.[1][2] This methodology is predicated on a robust orthogonal protection strategy. The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of amino acids are protected by acid-labile groups. This ensures the selective formation of the desired peptide sequence.[3]

The synthesis cycle comprises three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain is achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The carboxyl group of the incoming Nα-Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminal amine of the resin-bound peptide chain, forming a new peptide bond.

-

Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

The Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS allows for the systematic elongation of the peptide chain. The general workflow is depicted below.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS is underpinned by a series of well-controlled chemical reactions. A fundamental understanding of these mechanisms is crucial for optimizing synthesis protocols and for troubleshooting.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is subsequently trapped by the secondary amine to form a stable adduct.

Peptide Bond Formation (Coupling)

To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Common classes of coupling reagents include carbodiimides (e.g., DIC) and aminium/uronium or phosphonium salts (e.g., HBTU, HATU, PyBOP). Additives like HOBt or Oxyma Pure are often included to suppress side reactions and improve coupling efficiency.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for common reagents, reaction conditions, and expected outcomes.

Table 1: Common Reagents and Concentrations in Fmoc-SPPS

| Step | Reagent | Typical Concentration/Ratio | Solvent |

| Resin Swelling | - | 10-15 mL per gram of resin | DMF |

| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | DMF or NMP |

| Coupling Reagent (e.g., HBTU, HATU) | 3-5 equivalents | DMF or NMP | |

| Base (e.g., DIPEA) | 6-10 equivalents | DMF or NMP | |

| Capping (optional) | Acetic Anhydride/DIPEA | 10 equivalents each | DMF |

| Cleavage & Deprotection | Trifluoroacetic Acid (TFA) | 95% | - |

Equivalents are relative to the initial resin loading.

Table 2: Typical Reaction Times and Monitoring

| Step | Typical Duration | Monitoring Method |

| Resin Swelling | 30-60 minutes | Visual inspection |

| Fmoc Deprotection | 2 x 5-10 minutes | UV absorbance of DBF-adduct |

| Amino Acid Coupling | 30 minutes - 2 hours | Kaiser Test or other colorimetric tests |

| Capping | 15-30 minutes | - |

| Cleavage & Deprotection | 1-4 hours | HPLC analysis of a small cleavage sample |

Table 3: Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide to scavenge reactive cationic species generated during deprotection.

| Reagent Cocktail | Composition (v/v/w) | Target Residues |

| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Peptides with Cys, Met, Trp, Arg(Pmc/Mtr) |

| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | Peptides with Cys |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Methionine-containing peptides to prevent oxidation |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide

Table 4: Expected Coupling Efficiencies and Overall Yield

The overall yield of an SPPS is highly dependent on the coupling efficiency at each step.

| Per-Step Coupling Efficiency | Overall Theoretical Yield for a 20-mer Peptide | Overall Theoretical Yield for a 40-mer Peptide |

| 98.0% | 66.8% | 44.6% |

| 99.0% | 81.8% | 66.9% |

| 99.5% | 90.5% | 81.8% |

| 99.9% | 98.0% | 96.1% |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Swelling: Add enough DMF (approximately 10-15 mL per gram of resin) to completely cover the resin.

-

Agitate: Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

Drain: After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection

-

Add Deprotection Solution: To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

Agitate: Agitate the resin for 5-10 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Repeat: Repeat the deprotection step one more time with fresh deprotection solution.

-

Wash: Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and an additive if used (e.g., HOBt, 3-5 eq.) in DMF.

-

Add Base: Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.

-

Add to Resin: Add the activated amino acid solution to the deprotected resin.

-

React: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor: Perform a colorimetric test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates complete coupling.

-

Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Cleavage and Peptide Isolation

-

Wash and Dry: After the final amino acid coupling and subsequent deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 3).

-

Add Cocktail to Resin: Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 100 mg of resin).

-

React: Gently agitate the mixture at room temperature for 1-4 hours.

-

Filter: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

-

Precipitate: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolate and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur during SPPS. Understanding and mitigating these issues is critical for obtaining a high-purity product.

Troubleshooting Workflow for Incomplete Coupling

Common side reactions include:

-

Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine or serine. This can be minimized by using protecting groups like Ompe or by adding HOBt to the deprotection solution.

-

Diketopiperazine (DKP) Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin. This is more prevalent with proline or glycine at the second or third position and can be mitigated by coupling the first two amino acids as a dipeptide.

-

Racemization: Loss of stereochemical integrity, especially during the activation of cysteine and histidine. Using additives like HOBt or Oxyma Pure and avoiding prolonged pre-activation times can reduce racemization.

-

Aggregation: Inter-chain hydrogen bonding of the growing peptide can hinder reagent accessibility. Using chaotropic salts (e.g., LiCl), elevated temperatures, or switching to a more polar solvent like N-methylpyrrolidone (NMP) can help disrupt aggregation.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the core principles, chemical mechanisms, and experimental protocols is essential for researchers to successfully synthesize peptides. By carefully controlling synthesis parameters, utilizing appropriate reagents, and being prepared to troubleshoot potential side reactions, high-purity peptides can be efficiently produced to drive scientific innovation.

References

A Technical Guide to the Optimal Storage of Fmoc-D-Isoleucine Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage conditions for Fmoc-D-isoleucine powder, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to proper storage protocols is paramount to ensure the chemical integrity, purity, and reactivity of this compound, thereby safeguarding the quality and success of synthetic peptide production.

Core Storage Recommendations

This compound is a white, solid powder.[1][2] For optimal stability, it should be stored in a cool, dark, and dry environment. The primary goal of proper storage is to prevent degradation, which can be accelerated by elevated temperatures, moisture, and light.

Quantitative Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound powder based on information from various suppliers and safety data sheets.

| Parameter | Short-Term Storage | Long-Term Storage | Shipping Conditions |

| Temperature | Room Temperature | 0°C to 8°C[1][2], 5°C[3], or -20°C | Room temperature in continental US; may vary elsewhere |

| Atmosphere | Tightly sealed container | Tightly sealed container, inert gas atmosphere preferred | Tightly sealed container |

| Light Exposure | Store away from light | Store in the dark | Protected from light |

| Moisture | Store in a dry place, use of a desiccator is good practice | Keep container tightly closed to prevent moisture absorption | Keep container tightly sealed |

Note: When retrieving the compound from refrigerated storage, it is crucial to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its stability.

Stability Profile

While specific quantitative stability data under various conditions is not extensively published, the general consensus is that Fmoc-protected amino acids are stable compounds when stored correctly. As a lyophilized powder, this compound is stable for weeks to months at room temperature and for longer durations when stored at -20°C. However, for long-term storage, refrigeration at 2-8°C is the most commonly cited recommendation.

Experimental Protocol for Stability Assessment

To ensure the quality of this compound powder over time, particularly for sensitive applications, a stability assessment can be performed. The following is a general experimental protocol for evaluating the purity of the compound.

Objective: To determine the purity of this compound powder after storage under specific conditions.

Materials:

-

This compound powder sample

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvent filtration apparatus

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound powder.

-

Dissolve the sample in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution.

-

Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (the characteristic absorbance of the Fmoc group).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

The purity of the this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Compare the purity results of the stored sample to a reference standard or a sample from a freshly opened container.

-

Logical Workflow for Optimal Storage

The following diagram illustrates the logical workflow for determining and maintaining the optimal storage conditions for this compound powder.

Conclusion

The chemical stability of this compound powder is critical for its successful application in peptide synthesis. By adhering to the storage guidelines outlined in this document—namely, maintaining a cool, dark, and dry environment—researchers and drug development professionals can ensure the long-term integrity and reactivity of this essential reagent. Regular quality control checks, especially for long-stored materials or those used in cGMP applications, are recommended to verify purity and prevent the incorporation of degraded material into sensitive synthetic processes.

References

Methodological & Application

Protocol for Coupling Fmoc-D-isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain on a solid support is a fundamental process. The choice of coupling protocol is critical to the success of the synthesis, particularly when incorporating sterically hindered amino acids. Fmoc-D-isoleucine, a non-natural amino acid derivative, presents such a challenge due to the steric bulk of its side chain, which can impede the approach of the activated carboxyl group to the free amine on the peptide-resin.[1][2] Inefficient coupling can lead to deletion sequences and a lower purity of the final peptide product.[3]

This document provides a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. It includes a comparison of common coupling reagents, standard and optimized experimental procedures, and methods for monitoring reaction completion. The incorporation of D-amino acids like D-isoleucine can enhance peptide stability against enzymatic degradation and modulate secondary structures, making these protocols highly relevant for drug development and protein engineering.[4]

Challenges in Coupling this compound

The primary challenge in coupling this compound is overcoming the steric hindrance presented by its β-branched side chain. This can lead to slower reaction kinetics and incomplete coupling when using standard protocols. To ensure a high coupling efficiency, several strategies can be employed:

-

Selection of a Potent Coupling Reagent: The use of highly efficient activating reagents is crucial.[3]

-

Double Coupling: Repeating the coupling step can help drive the reaction to completion.

-

Increased Reaction Time or Temperature: Allowing for longer coupling times or utilizing microwave-assisted synthesis can enhance efficiency.

Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. While numerous reagents are available, uronium/aminium and phosphonium salt-based activators are generally preferred for difficult couplings due to their high reactivity.

The following table summarizes the performance of several common coupling reagents in the synthesis of a difficult peptide sequence containing isoleucine. While not exclusively for this compound, this data provides a strong indication of their relative efficiencies in sterically hindered couplings.

| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) | Reference |

| HATU | 2 x 1 | 83.63 | |

| 2 x 20 | 79.91 | ||

| HCTU | 2 x 1 | 79.86 | |

| 2 x 20 | 80.52 | ||

| PyBOP | 2 x 1 | 48.11 | |

| 2 x 20 | 70.27 | ||

| COMU | 2 x 2 | ~79 |

Note: The data represents the crude purity of the acyl carrier protein fragment (65-74), a known "difficult sequence" containing two isoleucine residues, synthesized using the specified coupling reagent and time. HATU and HCTU demonstrate superior performance, especially with shorter coupling times, making them excellent choices for coupling this compound. PyBOP shows significantly lower efficiency with short coupling times for such sequences.

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Kaiser test kit

Standard Coupling Protocol (using HATU)

This protocol is suitable for most sequences but may require optimization for particularly difficult couplings.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with ethanol.

-

Add the Kaiser test reagents as per the manufacturer's instructions and heat.

-

Interpretation:

-

Positive (blue beads): Incomplete coupling. Proceed to the Optimized Protocol (Double Coupling).

-

Negative (yellow/colorless beads): Complete coupling. Proceed to the next Fmoc deprotection step.

-

-

Optimized Protocol for Difficult Couplings (Double Coupling)

If the Kaiser test indicates incomplete coupling after the standard protocol, a second coupling is recommended.

-

Following step 4 of the Standard Protocol, repeat step 3 (Amino Acid Activation and Coupling) with a fresh solution of activated this compound.

-

Agitate the mixture for an additional 1-2 hours.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, capping of the unreacted amines with acetic anhydride is recommended to avoid deletion sequences.

Workflow Diagrams

The following diagrams illustrate the key steps in the coupling protocol for this compound.

Caption: Workflow for coupling this compound with monitoring.

Caption: Standard Fmoc deprotection workflow prior to coupling.

References

Application Notes and Protocols for Fmoc-D-Isoleucine Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1] D-isoleucine, a non-proteinogenic amino acid, is frequently incorporated into peptide-based therapeutics to enhance metabolic stability and modulate biological activity. However, as a β-branched and sterically hindered amino acid, the deprotection of Fmoc-D-isoleucine can be challenging, potentially leading to incomplete removal of the Fmoc group and the formation of deletion sequences.[2][3]

These application notes provide a comprehensive overview of the methods and reagents for the efficient deprotection of this compound, with a focus on optimizing reaction conditions to maximize yield and purity. Detailed experimental protocols for standard and alternative deprotection strategies are presented, along with a summary of potential side reactions and troubleshooting guidelines.

Deprotection Methods and Reagents

The removal of the Fmoc group is typically achieved via a β-elimination mechanism initiated by a secondary amine base.[1][] The choice of base and reaction conditions is critical to ensure complete and rapid deprotection while minimizing side reactions.

Standard Method: Piperidine

The most common method for Fmoc deprotection utilizes a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

-

Reagent: 20% (v/v) Piperidine in DMF.

-

Advantages: Well-established, effective for most amino acids, and relatively fast.

-

Disadvantages: Can lead to side reactions such as aspartimide formation, diketopiperazine formation, and racemization, especially with sensitive or sterically hindered residues. Incomplete deprotection can occur with difficult sequences.

Alternative Reagents for Sterically Hindered Residues

For sterically hindered amino acids like D-isoleucine, alternative, stronger, or less nucleophilic bases are often employed to improve deprotection efficiency and reduce side reactions.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. It is particularly effective for difficult sequences where piperidine fails to achieve complete deprotection. DBU is often used in combination with piperidine, where DBU acts as the primary deprotecting agent and piperidine serves as a scavenger for the dibenzofulvene (DBF) byproduct.

-

Piperazine (PZ): A less nucleophilic and weaker base than piperidine, which can minimize base-catalyzed side reactions. It is often used in combination with DBU to enhance deprotection speed while maintaining a milder reaction environment.

-

4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but can sometimes offer reduced side reactions.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is limited in the literature, data from studies on the sterically similar amino acid L-leucine provides valuable insights into the relative efficiency of different deprotection reagents. The following table summarizes the deprotection kinetics for Fmoc-L-Leucine and the more sterically hindered Fmoc-L-Arginine(Pbf) with various reagents. This data can be used as a guide to select the appropriate deprotection strategy for this compound.

| Reagent | Amino Acid | Deprotection Time (min) | Deprotection Efficiency (%) | Reference |

| 20% (v/v) Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | |

| 20% (v/v) Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | >95 | |

| 20% (v/v) Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | |

| 20% (v/v) 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | |

| 20% (v/v) 4-Methylpiperidine in DMF | Fmoc-L-Leucine-OH | 7 | >95 | |

| 20% (v/v) 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | |

| 10% (w/v) Piperazine in 9:1 DMF/EtOH | Fmoc-L-Leucine-OH | 3 | ~80 | |

| 10% (w/v) Piperazine in 9:1 DMF/EtOH | Fmoc-L-Leucine-OH | 7 | >95 | |

| 10% (w/v) Piperazine in 9:1 DMF/EtOH | Fmoc-L-Arginine(Pbf)-OH | 10 | ~90 |

Note: The data for L-leucine and L-arginine(Pbf) are presented as a proxy for the sterically hindered D-isoleucine. Actual deprotection times for D-isoleucine may vary and should be optimized for each specific peptide sequence.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for routine deprotection of this compound.

Materials:

-

This compound-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)

-

Washing solvent: DMF

Procedure:

-

Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution to the resin.

-

Agitate the mixture for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the completion of the deprotection (a positive test indicates the presence of a free primary amine).

Protocol 2: DBU/Piperidine Deprotection for Sterically Hindered Residues

This protocol is recommended when standard piperidine deprotection is found to be incomplete for this compound.

Materials:

-

This compound-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperidine, peptide synthesis grade

-

Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF (prepare fresh)

-

Washing solvent: DMF

Procedure:

-

Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the DBU/piperidine deprotection solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes. For particularly difficult sequences, the reaction time may be extended, but should be monitored to avoid side reactions.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin extensively with DMF (7-10 times) to ensure complete removal of DBU and byproducts.

-

Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Piperazine/DBU Deprotection to Minimize Side Reactions

This protocol is a milder alternative that can reduce the risk of base-catalyzed side reactions.

Materials:

-

This compound-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperazine (PZ)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF (prepare fresh)

-

Washing solvent: DMF

Procedure:

-

Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the piperazine/DBU deprotection solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (7-10 times).

-

Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc Deprotection Workflow

Caption: A general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Logical Relationship of Deprotection Reagents and Side Reactions

Caption: Relationship between different Fmoc deprotection reagents and potential side reactions.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Deprotection | Insufficient reaction time or reagent concentration for the sterically hindered D-isoleucine. Peptide aggregation on the resin. | Increase the deprotection time or perform a second deprotection step. Consider using a stronger deprotection cocktail, such as a DBU-containing solution. For aggregated sequences, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature. |

| Aspartimide Formation | The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser sequences). The base is too strong or used for too long. | Switch to a less basic deprotection reagent like piperazine. Add a weak acid like 1-hydroxybenzotriazole (HOBt) to the deprotection solution to buffer the basicity. Use a shorter deprotection time. |

| Diketopiperazine (DKP) Formation | The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline). | Use a dipeptide building block to introduce the problematic sequence. Employ a resin with a more sterically hindered linker. Consider using 2-chlorotrityl chloride resin for C-terminal acid peptides, as the cleavage conditions are milder. |

| Racemization | Prolonged exposure to basic conditions, especially for susceptible amino acids. | For susceptible amino acids, consider using a milder deprotection reagent or shorter deprotection times. During the coupling of racemization-prone amino acids, use a less basic activation method. |

Conclusion

The efficient deprotection of this compound is crucial for the successful synthesis of peptides containing this sterically hindered amino acid. While the standard 20% piperidine in DMF protocol is often sufficient, challenges such as incomplete deprotection can arise. In such cases, the use of alternative reagents like DBU/piperidine or piperazine/DBU mixtures can significantly improve deprotection efficiency. Careful consideration of the peptide sequence and monitoring for potential side reactions are essential for optimizing the synthesis of D-isoleucine-containing peptides. The protocols and data presented in these application notes provide a valuable resource for researchers to develop robust and efficient synthetic strategies.

References

Applications of Fmoc-D-Isoleucine in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-isoleucine is a pseudoisomer of Fmoc-L-isoleucine and a derivative of the proteinogenic amino acid L-isoleucine. The incorporation of D-amino acids, such as D-isoleucine, into peptide chains is a critical strategy in modern drug discovery. This modification offers a powerful tool to enhance the therapeutic potential of peptide-based drugs by improving their stability, bioavailability, and receptor affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for the stepwise synthesis of peptides on a solid support, making this compound a key building block in the synthesis of novel peptide therapeutics.[1]

This document provides detailed application notes on the use of this compound in drug discovery and comprehensive protocols for its incorporation into synthetic peptides.

Application Notes

The use of this compound in peptide-based drug design offers several distinct advantages:

-

Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-isoleucine renders the peptide bonds in its vicinity resistant to cleavage by most endogenous proteases, thereby extending the peptide's half-life in vivo.[2]

-

Modulation of Bioactivity: The stereochemistry of amino acids can significantly influence a peptide's three-dimensional structure and its interaction with biological targets.[3] Replacing an L-isoleucine with a D-isoleucine can alter the peptide's conformation, leading to changes in receptor binding affinity and specificity. This can be exploited to fine-tune the pharmacological profile of a peptide, potentially increasing its potency or altering its signaling properties.

-

Improved Bioavailability: The increased stability of peptides containing D-isoleucine can lead to improved oral bioavailability, as the peptide is better able to survive the harsh enzymatic environment of the gastrointestinal tract.

-

Development of Novel Therapeutic Agents: this compound is a valuable tool in the development of a wide range of therapeutic peptides, including:

-

Antimicrobial Peptides (AMPs): The incorporation of D-amino acids can enhance the antimicrobial activity of AMPs and reduce their susceptibility to bacterial proteases.[4][5]

-

Anticancer Peptides: D-isoleucine can be used to stabilize peptide structures that target cancer-specific receptors or pathways, potentially leading to more effective and targeted cancer therapies.

-

Neuropeptides and Hormones: The modification of endogenous peptides with D-isoleucine can lead to analogs with improved receptor binding and prolonged in vivo activity.

-

Quantitative Data on D-Amino Acid and Isoleucine-Containing Peptides

The following table summarizes representative quantitative data for peptides where the inclusion of D-amino acids or the presence of isoleucine has been shown to be important for their biological activity. While not all examples are specific to D-isoleucine, they illustrate the impact of such modifications.

| Peptide/Analog | Target/Application | Key Quantitative Data | Reference |

| Isoleucine-Tryptophan Dipeptide | Angiotensin-Converting Enzyme (ACE) Inhibition | IC50 for ACE = 0.7 µmol/L | |

| GLI19 (Avian β-defensin-4 analog with Isoleucine) | Antimicrobial Activity | Broad-spectrum activity against Gram-negative and Gram-positive bacteria | |

| D-enantiomers of Cecropin A, Magainin 2 amide, and Melittin | Antibacterial Activity | D and L enantiomers showed equivalent, potent antibacterial activity. | |

| THIQ-dipeptide conjugate 7a (with Lysine) | Antibacterial (E. coli) | MIC = 33 µM | |

| THIQ-dipeptide conjugate 7g (with Serine) | Antibacterial (E. coli) | MIC = 66 µM |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Isoleucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing D-isoleucine using Fmoc/tBu chemistry.

1. Resin Preparation and Swelling:

-

Weigh out the appropriate amount of a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminal carboxylic acid). A typical scale for manual synthesis is 0.1 mmol.

-

Place the resin in a solid-phase synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. First Amino Acid Loading (if starting with an unloaded resin):

-

Follow the resin manufacturer's specific protocol for loading the first Fmoc-protected amino acid. This typically involves activating the amino acid with a coupling reagent and reacting it with the resin in the presence of a base.

3. SPPS Cycle for Peptide Elongation (Iterative Steps):

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Step 3.1: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Step 3.2: Amino Acid Coupling (Incorporation of this compound)

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated this compound solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for the recommended coupling time (typically 1-2 hours for standard amino acids; may require longer for hindered residues like isoleucine).

-

To ensure complete coupling, a ninhydrin test can be performed on a small sample of resin beads. A colorless result indicates a complete reaction.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

4. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 3.1.

5. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cleavage cocktail is Reagent K : Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway of Antimicrobial Peptides

Many antimicrobial peptides (AMPs) containing D-amino acids exert their effect by disrupting the bacterial cell membrane and can also interfere with intracellular signaling pathways, such as inhibiting biofilm formation by targeting the stringent response signal (p)ppGpp.

Caption: Antimicrobial peptide mechanism of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Cyclic Peptides Incorporating Fmoc-D-isoleucine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as D-isoleucine, further augments these properties by providing resistance to enzymatic degradation and inducing specific conformational preferences that can be beneficial for biological activity.

This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing Fmoc-D-isoleucine using solid-phase peptide synthesis (SPPS). It covers the critical steps from linear peptide assembly to cyclization, purification, and analysis, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Data Presentation

The inclusion of a sterically hindered amino acid like D-isoleucine can influence coupling efficiency and cyclization yields. While specific quantitative data is highly sequence-dependent, the following table provides an illustrative comparison of key parameters for the incorporation of this compound versus a less hindered amino acid like Fmoc-D-alanine. These values are based on typical observations in solid-phase peptide synthesis.

| Parameter | Fmoc-D-Alanine | This compound | Rationale for Difference |

| Standard Coupling Time | 30-60 minutes | 60-120 minutes or double coupling | The β-branched side chain of isoleucine creates steric hindrance, slowing down the acylation of the N-terminal amine. |

| Typical Coupling Efficiency | >99% | 98-99% | Increased steric bulk can lead to incomplete coupling, potentially requiring a second coupling step to drive the reaction to completion. |

| On-Resin Cyclization Time | 2-6 hours | 4-12 hours | The conformational rigidity and steric hindrance of D-isoleucine can slow the rate of intramolecular cyclization. |

| Typical On-Resin Cyclization Yield | 60-80% | 50-70% | Slower cyclization kinetics can increase the likelihood of side reactions, such as oligomerization, leading to lower yields of the desired cyclic monomer. |

| Solution-Phase Cyclization Yield | 40-60% | 30-50% | While high dilution favors intramolecular cyclization, the inherent steric hindrance of D-isoleucine can still impede the reaction. |

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound and other required Fmoc-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 45-60 minutes. For this compound, extend the coupling time to 90-120 minutes or perform a double coupling.[1]

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

On-Resin Cyclization

This method is often preferred as it can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.

Materials:

-

Peptidyl-resin from Protocol 1

-

Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DPPA (Diphenylphosphoryl azide)

-

Base: DIPEA or collidine

-

Solvents: DMF, DCM

Procedure:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptidyl-resin as described in Protocol 1, step 2.

-

Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

-

Cyclization:

-

Swell the resin in a large volume of DMF.

-

Add the cyclization reagent (3-4 equivalents) and base (6-8 equivalents).

-

Agitate the reaction mixture at room temperature for 4-12 hours. The extended time is to accommodate the potentially slower cyclization due to the presence of D-isoleucine.

-

Monitor the reaction progress by cleaving a small sample of resin and analyzing the product by LC-MS.

-

-

Washing: Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

Cleavage from Resin and Global Deprotection

Materials:

-

Cyclized peptidyl-resin

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water. The composition may vary depending on the protecting groups used for the amino acid side chains.

-

Cold diethyl ether

Procedure:

-

Resin Drying: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold ether twice more.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Solution-Phase Cyclization

This is an alternative to on-resin cyclization, performed after cleaving the linear peptide from the resin.

Procedure:

-